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Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester

Anti-obesity Adipogenesis inhibition TRPA1 pharmacology

Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester (CAS 103-59-3), commonly known as cinnamyl isobutyrate, is an α,β-unsaturated ester belonging to the cinnamyl phenylpropyl structural group. With a molecular weight of 204.26 g/mol, this synthetic flavor and fragrance ingredient is characterized by a sweet, balsamic, fruity odor and is approved for use by FEMA and JECFA (653), with no safety concern at current intake levels.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B7949769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC=CC1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3
InChIKeyKLKQSZIWHVEARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamyl Isobutyrate (Propanoic Acid, 2-Methyl-, 3-Phenyl-2-Propenyl Ester) Procurement & Selection Guide


Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester (CAS 103-59-3), commonly known as cinnamyl isobutyrate, is an α,β-unsaturated ester belonging to the cinnamyl phenylpropyl structural group [1]. With a molecular weight of 204.26 g/mol, this synthetic flavor and fragrance ingredient is characterized by a sweet, balsamic, fruity odor and is approved for use by FEMA (2297) and JECFA (653), with no safety concern at current intake levels [2]. It is a moderately stable, colorless to light yellow liquid, miscible in ethanol and oils but insoluble in water .

Why Cinnamyl Isobutyrate Cannot Be Simply Replaced by In-Class Analogues


Cinnamyl isobutyrate is often grouped with other cinnamyl esters (e.g., cinnamyl acetate, cinnamyl butyrate) or cinnamon-derived compounds (e.g., cinnamaldehyde), but critical differences in bioactivity, receptor pharmacology, and safety classification make generic substitution problematic. While cinnamaldehyde (CAL) acts as a potent TRPA1 agonist and anti-adipogenic agent, cinnamyl isobutyrate is a non-agonist structural analog with distinctly attenuated effects on adipogenesis and fatty acid uptake [1]. Furthermore, cinnamyl isobutyrate carries a Cramer Class I (low toxicity) safety designation, in contrast to cinnamaldehyde's Cramer Class II, directly impacting regulatory and procurement decisions for food, feed, and fragrance applications [2]. These differences, quantified in the evidence below, underscore why selection against specific comparators requires data-driven justification rather than class-level assumptions.

Quantitative Differentiation Evidence for Cinnamyl Isobutyrate Against Comparators


Anti-Adipogenic Activity in 3T3-L1 Cells: Failure to Induce Lipid Accumulation Reduction vs. Cinnamaldehyde

In a direct head-to-head study in 3T3-L1 preadipocytes, cinnamaldehyde (CAL) at 30 µM significantly decreased lipid accumulation, whereas cinnamyl isobutyrate (CIB) at the same concentration did not induce a significant reduction in adipogenesis compared to vehicle control [1]. This demonstrates that CIB lacks the anti-adipogenic potency of its structural analog CAL at an equimolar concentration in this assay system.

Anti-obesity Adipogenesis inhibition TRPA1 pharmacology

TRPA1 Receptor Agonism: Functional Selectivity vs. Cinnamaldehyde

The same study demonstrated that cinnamaldehyde (CAL) activates the TRPA1 receptor, as evidenced by calcium influx assays, whereas cinnamyl isobutyrate (CIB) does not function as a TRPA1 agonist at 30 µM [1]. This mechanistic difference—agonism vs. non-agonism at the TRPA1 channel—explains the divergent anti-adipogenic outcomes and is a fundamental differentiator when selecting compounds for TRPA1-targeted research.

TRPA1 activation Receptor pharmacology Calcium imaging

Intestinal Fatty Acid Uptake Inhibition: Lack of Effect vs. Cinnamaldehyde, Cinnamyl Alcohol, and Cinnamic Acid

In a cross-study comparison using differentiated Caco-2 intestinal cells, cinnamaldehyde (3000 µM) reduced fatty acid uptake by 58.0 ± 8.83%, cinnamyl alcohol (3000 µM) reduced uptake by 19.4 ± 8.98%, and cinnamic acid (3000 µM) reduced uptake by 21.9 ± 6.55%. Cinnamyl isobutyrate was tested but did not demonstrate a significant reduction in fatty acid uptake under the same experimental conditions [1]. This absence of effect distinguishes cinnamyl isobutyrate from the structurally related compounds that do inhibit intestinal lipid absorption.

Intestinal fatty acid uptake Caco-2 cells Anti-obesity mechanisms

Cramer Safety Classification: Class I (Low Toxicity) vs. Cinnamaldehyde Class II

According to the RIFM safety assessment, cinnamyl isobutyrate is assigned Cramer Classification Class I (low toxicity), based on the decision tree of Cramer et al. (1978) as implemented in Toxtree v3.1 and OECD QSAR Toolbox v3.2 [1]. In contrast, cinnamaldehyde is classified as Cramer Class II (intermediate toxicity) [2]. This lower toxicological classification enables simpler safety assessment pathways for cinnamyl isobutyrate in flavor and fragrance applications, including use of higher Threshold of Toxicological Concern (TTC) values: 1800 µg/person/day for Class I vs. 540 µg/person/day for Class II.

Toxicological classification Flavor safety Regulatory compliance

Flavor Profile Specificity: Pineapple, Spicy, Waxy Nuances vs. Cinnamyl Acetate and Cinnamyl Butyrate

Organoleptic profiling reveals distinct flavor fingerprints across cinnamyl esters. Cinnamyl isobutyrate delivers a fruity, sweet pineapple flavor with spicy and waxy nuances [1]. In comparison, cinnamyl acetate offers sweet, balsamic, floral notes with chocolate and vanilla undertones [2], while cinnamyl butyrate presents fruity, winey, cognac, and soft balsamic character . Cinnamyl isobutyrate uniquely combines pineapple-type fruitiness with spicy-waxy backnotes not described for the acetate or butyrate esters, enabling its targeted use in tropical fruit flavor formulations.

Flavor chemistry Organoleptic differentiation Food ingredient specification

JECFA Safety Clearance: 'No Safety Concern' Designation vs. Restricted Analogues

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated cinnamyl isobutyrate in 2000 and concluded 'No safety concern at current levels of intake when used as a flavouring agent,' with an Acceptable Daily Intake (ADI) classified as 'ACCEPTABLE' [1]. This unequivocal safety determination contrasts with cinnamaldehyde, which, while also approved, has been subject to more restrictive evaluations due to its reactive aldehyde moiety, including dermal sensitization warnings and inhalation exposure limits [2]. The JECFA clearance for cinnamyl isobutyrate provides a stronger and more streamlined regulatory pathway for food and feed flavoring applications.

Food additive safety JECFA evaluation Regulatory procurement

Optimal Application Scenarios for Cinnamyl Isobutyrate Based on Comparative Evidence


TRPA1-Negative Control in Pain, Inflammation, and Metabolic Research

Based on the direct evidence that cinnamyl isobutyrate is a non-agonist of TRPA1, unlike cinnamaldehyde, it is the ideal negative control for TRPA1-targeted in vitro assays (e.g., calcium imaging, adipogenesis, pain pathway studies). Researchers requiring a cinnamon-derived, structurally analogous compound without confounding TRPA1 agonism should prioritize cinnamyl isobutyrate procurement [1].

Tropical Fruit Flavor Formulations Requiring Pineapple-Specific Top Notes

Flavorists developing pineapple, tropical punch, or exotic fruit flavors should select cinnamyl isobutyrate over cinnamyl acetate or butyrate due to its unique fruity, sweet pineapple character with spicy and waxy nuances. This organoleptic specificity is critical for achieving target sensory profiles at typical use levels of 1–10 ppm in finished products [1].

Food Flavoring Applications Requiring Streamlined Regulatory Safety Clearance

Cinnamyl isobutyrate's Cramer Class I classification and JECFA 'No safety concern' designation make it the preferred choice for food, beverage, and feed manufacturers seeking a cinnamyl-type flavor with minimal regulatory burden. Compared to cinnamaldehyde (Cramer Class II) or other aldehyde-containing analogs, cinnamyl isobutyrate offers broader geographic and categorical approval coverage with fewer use restrictions [1].

Cinnamon-Derived Compound Libraries for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry and natural product SAR studies investigating the role of the α,β-unsaturated carbonyl moiety in bioactivity, cinnamyl isobutyrate serves as a key comparator compound lacking the reactive aldehyde group. Its inability to reduce fatty acid uptake in Caco-2 cells and its non-adipogenic profile in 3T3-L1 cells provide critical SAR data points for understanding pharmacophore requirements [1].

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